![molecular formula C11H14N2O5S B2454753 2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid CAS No. 667901-74-8](/img/structure/B2454753.png)
2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid
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Overview
Description
2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid, also known as {[(dimethylamino)sulfonyl]amino}acetic acid, is a chemical compound with the CAS Number: 299464-21-4 . It has a molecular weight of 182.2 .
Molecular Structure Analysis
The molecular structure of 2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid is represented by the Inchi Code: 1S/C4H10N2O4S/c1-6(2)11(9,10)5-3-4(7)8/h5H,3H2,1-2H3,(H,7,8) .Scientific Research Applications
Photoinduced Reductive Transformation
A study by Hasegawa et al. (2004) explored the use of a related compound in the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, indicating potential applications in organic synthesis (Hasegawa et al., 2004).
Novel Synthesis Methods
El‐Faham et al. (2013) discussed the use of a compound in the synthesis of a novel series of α-ketoamide derivatives, showcasing its role in the development of new synthetic methods (El‐Faham et al., 2013).
Fluorogenic Reagent for Analysis
Beale et al. (1989) synthesized a compound for use as a precolumn fluorogenic reagent for ultra-high sensitivity determination of primary amines, demonstrating its application in analytical chemistry (Beale et al., 1989).
Enzyme Inhibition and Protein Glycation
Anagnostou et al. (2002) synthesized a compound for inhibiting the enzyme aldose reductase and the glycation process of proteins, suggesting its use in therapeutic applications (Anagnostou et al., 2002).
Crystal Structure and Coordination Chemistry
Smith et al. (1995) studied the crystal structure of a substituted phenoxyacetic acid, contributing to the understanding of molecular structures and coordination chemistry (Smith et al., 1995).
Study on Active Oxygen Species
Demopoulos et al. (1990) investigated the effects of benzoylpyrrole-3-acetic acids on active oxygen intermediates, indicating potential for these compounds as protective agents against oxygen toxicity (Demopoulos et al., 1990).
Safety and Hazards
properties
IUPAC Name |
2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-13(2)19(17,18)9-5-3-4-8(6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVKPAMZUGITEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic Acid |
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